[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid
[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid
Adenosine receptor antagonist (Ki values are 42, 68 and 1130 nM for A1, A2B and A2A receptors).
Brand Name:
Vulcanchem
CAS No.:
96865-83-7
VCID:
VC0004840
InChI:
InChI=1S/C19H22N4O5/c1-3-9-22-17-15(18(26)23(10-4-2)19(22)27)20-16(21-17)12-5-7-13(8-6-12)28-11-14(24)25/h5-8H,3-4,9-11H2,1-2H3,(H,20,21)(H,24,25)
SMILES:
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)O
Molecular Formula:
C19H22N4O5
Molecular Weight:
386.4 g/mol
[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid
CAS No.: 96865-83-7
Inhibitors
VCID: VC0004840
Molecular Formula: C19H22N4O5
Molecular Weight: 386.4 g/mol
CAS No. | 96865-83-7 |
---|---|
Product Name | [4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid |
Molecular Formula | C19H22N4O5 |
Molecular Weight | 386.4 g/mol |
IUPAC Name | 2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetic acid |
Standard InChI | InChI=1S/C19H22N4O5/c1-3-9-22-17-15(18(26)23(10-4-2)19(22)27)20-16(21-17)12-5-7-13(8-6-12)28-11-14(24)25/h5-8H,3-4,9-11H2,1-2H3,(H,20,21)(H,24,25) |
Standard InChIKey | QTMMGCYGCFXBFI-UHFFFAOYSA-N |
SMILES | CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)O |
Canonical SMILES | CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)O |
Description | Adenosine receptor antagonist (Ki values are 42, 68 and 1130 nM for A1, A2B and A2A receptors). |
Synonyms | 2-[4-(2,3,6,7-Tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetic acid |
PubChem Compound | 126079 |
Last Modified | Nov 12 2021 |
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